![molecular formula C22H27FN4O3 B2467245 N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049569-99-4](/img/structure/B2467245.png)
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
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Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O3 and its molecular weight is 414.481. The purity is usually 95%.
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Scientific Research Applications
PET Radioligands in Neuroimaging
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide and its analogs have been extensively studied as PET (Positron Emission Tomography) radioligands. For instance, [(18)F]p-MPPF, a derivative, is a 5-HT1A antagonist used in PET studies of serotonergic neurotransmission, offering insights into animal and human brain functioning (Plenevaux et al., 2000). These compounds provide valuable tools for understanding neurotransmitter systems and brain disorders.
Neuroreceptor Imaging
These compounds, specifically derivatives like [(18)F]p-MPPF, play a crucial role in neuroreceptor imaging. They are used to quantify 5-HT1A receptor densities in brains of patients with various neuropsychiatric disorders, offering a non-invasive way to study these conditions in vivo (Kepe et al., 2006).
Alzheimer's Disease Research
One specific application is in the study of Alzheimer's disease. PET imaging using these compounds helps in quantifying the reduction of 5-HT1A receptors in Alzheimer's patients, correlating with clinical symptoms and providing a better understanding of the disease's progression and potential therapeutic targets (Kepe et al., 2006).
Evaluation of Serotonin Receptors
Further, compounds like 18F-Mefway, developed for PET imaging, facilitate the study of serotonin receptors in the human brain. These studies are crucial for understanding the serotonin system's role in various psychiatric and neurological disorders (Choi et al., 2015).
Synthesis and Structural Analysis
Research has also focused on the synthesis, structural characterization, and analysis of such compounds. For example, studies on cinnamide derivatives, including structural analyses through crystallography and Hirshfeld surface analysis, contribute to understanding their molecular interactions and potential therapeutic applications (Zhong et al., 2018).
Dopamine Transporter Studies
Some derivatives have been explored as dopamine uptake inhibitors, contributing to understanding the dopamine transporter system and its role in disorders like cocaine abuse (Hsin et al., 2008).
Anti-Inflammatory Applications
Additionally, studies on oxazine derivatives of these compounds have demonstrated their potential as COX2-specific inhibitors, offering avenues for anti-inflammatory therapy research (Srinivas et al., 2015).
properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-16-3-4-17(15-20(16)23)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-5-7-19(30-2)8-6-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKVAIGGAGURLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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